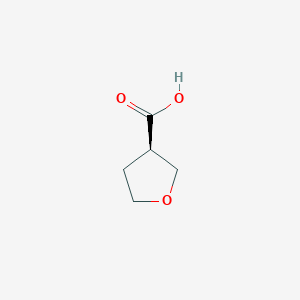

(R)-Tetrahydrofuran-3-carboxylic acid

Description

The exact mass of the compound (R)-Tetrahydrofuran-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-Tetrahydrofuran-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Tetrahydrofuran-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-oxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTREHHXSQGWTR-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609002 | |

| Record name | (3R)-Oxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66838-42-4 | |

| Record name | (3R)-Oxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Tetrahydro-3-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Tetrahydrofuran-3-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of (R)-Tetrahydrofuran-3-carboxylic acid

Introduction

(R)-Tetrahydrofuran-3-carboxylic acid is a chiral organic compound of significant interest to researchers, scientists, and drug development professionals.[1] As a versatile chiral building block, its unique stereochemical structure is pivotal in the asymmetric synthesis of complex pharmaceutical ingredients.[2] The tetrahydrofuran ring, a five-membered cyclic ether, coupled with a carboxylic acid functional group, imparts specific chemical and physical properties that are critical for its application in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.[1][2]

A thorough understanding of the physical properties of (R)-Tetrahydrofuran-3-carboxylic acid is fundamental for its effective handling, characterization, and application in a laboratory setting. These properties dictate its behavior in different solvents, its stability under various conditions, and its suitability for specific synthetic routes. This guide provides a comprehensive overview of its core physical characteristics and detailed protocols for their experimental determination, grounded in established scientific principles.

Section 1: Core Physicochemical Data

The physical properties of a compound are the cornerstone of its chemical identity and a prerequisite for its application in research and development. The following table summarizes the key physicochemical data for (R)-Tetrahydrofuran-3-carboxylic acid.

| Property | Value | Source(s) |

| CAS Number | 66838-42-4 | [2][3] |

| Molecular Formula | C₅H₈O₃ | [1][2][3] |

| Molecular Weight | 116.11 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1][4] |

| Melting Point | 21°C (racemic mixture) | [5] |

| Boiling Point | 128-129°C at 13 mmHg (racemic mixture); 252.1±33.0 °C (Predicted) | [4][5] |

| Density | 1.209 g/mL at 25°C (racemic mixture); 1.262±0.06 g/cm³ (Predicted) | [4][5] |

| Solubility | Soluble in water and polar solvents such as alcohols | [1][5] |

| pKa | 3.60±0.20 (Predicted); 4.33±0.20 (Predicted) | [4][5] |

The carboxylic acid group significantly influences the compound's acidity (pKa) and its high solubility in polar solvents, a crucial factor for many biological and synthetic applications.[1][6] The chirality, denoted by the (R) configuration, is a key feature for its use in creating stereospecific pharmaceuticals.[1][2]

Section 2: Experimental Determination of Physical Properties

Accurate determination of physical properties is essential for verifying the identity and purity of a substance. The following protocols are standard methodologies employed in organic chemistry laboratories.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a solid compound's purity; pure substances typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[7]

Causality and Experimental Choices: The capillary method is widely used due to its simplicity and requirement for only a small amount of sample.[8] The sample is heated slowly in a calibrated apparatus to ensure thermal equilibrium between the sample, the thermometer, and the heating block. A slow heating rate (1-2°C per minute) is crucial for accurately observing the temperature range from the first appearance of liquid to the complete melting of the solid.[7]

Experimental Protocol:

-

Sample Preparation: Ensure the (R)-Tetrahydrofuran-3-carboxylic acid sample is completely dry and in powdered form.[8][9]

-

Load a small amount of the sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[10]

-

Compact the sample at the bottom of the tube by tapping it or dropping it through a long glass tube.[7][9]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[9]

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.[7]

-

For an accurate measurement, set the starting temperature to about 15-20°C below the expected melting point.[9]

-

Heat at a rate of 1-2°C per minute near the melting point.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.[9]

-

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11][12] It is a key characteristic for liquid compounds and an indicator of purity.

Causality and Experimental Choices: The Thiele tube method is a convenient micro-scale technique that requires a small sample volume (less than 0.5 mL).[13] The unique shape of the Thiele tube allows for uniform heating of the mineral oil bath through convection currents, ensuring a consistent temperature environment for the sample.[12] The principle relies on observing the temperature at which the vapor pressure inside a small, inverted capillary tube equals the atmospheric pressure.

Experimental Protocol:

-

Apparatus Setup:

-

Fill a small test tube (e.g., a Durham tube) about half-full with the liquid sample.[13]

-

Place a capillary tube (sealed at one end) into the test tube with the open end down.[13]

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[12][13]

-

Insert the thermometer assembly into a Thiele tube containing mineral oil, ensuring the oil level is above the side arm.[13][14]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a burner.[12][13]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end.[12]

-

Continue heating until a rapid and continuous stream of bubbles is observed.[14]

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12]

-

Record the barometric pressure for the most accurate results, as boiling point is pressure-dependent.[11][13]

-

Workflow for Boiling Point Determination

Caption: Workflow for Thiele Tube Boiling Point Determination.

Density Measurement

Density, the mass per unit volume, is a fundamental physical property used for substance identification.[15]

Causality and Experimental Choices: The gravimetric method using a graduated cylinder and an electronic balance is a straightforward approach for determining the density of a liquid.[15][16] For higher precision, a pycnometer (specific gravity bottle) is used, as it has a precisely defined volume.[17][18] The key is to accurately measure both the mass and the volume of the sample.

Experimental Protocol (Graduated Cylinder Method):

-

Mass of Empty Cylinder: Measure the mass of a clean, dry graduated cylinder using an electronic balance.[15]

-

Add Sample: Add a specific volume of (R)-Tetrahydrofuran-3-carboxylic acid to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.[15]

-

Mass of Cylinder and Sample: Measure the combined mass of the graduated cylinder and the liquid sample.[15]

-

Calculation:

-

Repeat: Perform multiple measurements and average the results to improve accuracy.[15]

Workflow for Density Measurement

Caption: Workflow for Liquid Density Measurement.

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[19] For drug development, aqueous solubility is a critical parameter.

Causality and Experimental Choices: The shake-flask method is the gold standard for determining equilibrium solubility.[20] It involves adding an excess amount of the solute to a solvent and agitating the mixture until equilibrium is reached (i.e., the solution is saturated). This ensures that the maximum amount of solute has dissolved at a given temperature. Temperature control is critical as solubility is temperature-dependent.[19][20]

Experimental Protocol:

-

Preparation: Add an excess amount of (R)-Tetrahydrofuran-3-carboxylic acid to a vial containing a known volume of the chosen solvent (e.g., deionized water).[19]

-

Equilibration: Seal the vial and place it in an overhead shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C for biopharmaceutical studies).[19][21]

-

Agitation: Shake the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[19]

-

Phase Separation: After agitation, allow the suspension to settle. Separate the saturated solution from the undissolved solid via centrifugation or filtration using a syringe filter (e.g., 0.22 µm).[19][22]

-

Analysis: Accurately determine the concentration of the solute in the clear filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the solubility.

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.

Causality and Experimental Choices: Potentiometric titration is a highly precise method for pKa determination.[23] It involves titrating a solution of the weak acid with a strong base (or vice versa) and monitoring the pH change with a calibrated pH meter.[24] The pKa can be determined from the titration curve, specifically at the half-equivalence point, where pH = pKa.[25] Maintaining a constant ionic strength and purging with an inert gas like nitrogen are important for accuracy.[24]

Experimental Protocol:

-

Preparation:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[24]

-

Prepare a dilute solution of (R)-Tetrahydrofuran-3-carboxylic acid (e.g., 1 mM) in water.[24]

-

Add an electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[24]

-

Purge the solution with nitrogen to remove dissolved CO₂.[24]

-

-

Titration:

-

Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.[24]

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point (the point of steepest slope).

-

The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is the pKa of the acid.[25]

-

Perform at least three titrations to ensure reliability.[24]

-

Workflow for pKa Determination

Caption: Workflow for Potentiometric pKa Determination.

Section 3: Spectroscopic and Safety Information

Spectroscopic Data: While experimental spectral data is the most reliable, predicted data can offer valuable insights. The predicted ¹H NMR spectrum for (R)-Tetrahydrofuran-3-carboxylic acid is as follows:

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.40 (br s, 1H), 3.84-3.59 (m, 4H), 3.00 (m, 1H), 2.08-1.92 (m, 1H).[26] This predicted spectrum corresponds to the expected protons of the carboxylic acid, the tetrahydrofuran ring methylene groups adjacent to the oxygen, the methine proton, and the other methylene group.

Safety and Handling: (R)-Tetrahydrofuran-3-carboxylic acid is classified as an irritant.[3]

-

Hazard Statements: H319 - Causes serious eye irritation.[26]

-

Precautionary Statements: P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[26] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[19] All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

(R)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral intermediate in pharmaceutical synthesis.[2] Its physical properties—melting point, boiling point, density, solubility, and pKa—are defining characteristics that govern its behavior and application. The experimental protocols detailed in this guide provide a framework for the accurate and reliable determination of these properties, empowering researchers to effectively utilize this compound in drug discovery and development. Adherence to these standardized methods ensures data integrity and supports the advancement of scientifically sound research.

References

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

PubChem. (R)-Tetrahydrofuran-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (R)-Tetrahydrofuran-3-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Vijay Nazare. Determination of Boiling Point (B.P). Retrieved from [Link]

-

University of Calgary. Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Mettler Toledo. Measuring Density with Laboratory Balance. Retrieved from [Link]

-

University of Technology. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

University of Missouri–St. Louis. Experiment 1 - Melting Points. Retrieved from [Link]

-

Chymist.com. Micro Boiling Point Determination. Retrieved from [Link]

-

Gedik. DENSITY MEASUREMENT EXPERIMENT. Retrieved from [Link]

-

ChemBK. 3-tetrahydrofuran-carboxylic acid. Retrieved from [Link]

-

University of Technology. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

ACS Publications. Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. Retrieved from [Link]

-

Royal Society of Chemistry: Education. Measuring density | Class experiment. Retrieved from [Link]

-

University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

NanoValid. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

Scribd. Lab Test Procedure of Measuring Liquid Density. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

P212121 Store. Tetrahydrofuran-3-carboxylic acid | CAS 89364-31-8. Retrieved from [Link]

-

iChemical. (R)-Tetrahydrofuran-3-carboxylic acid, CAS No. 66838-42-4. Retrieved from [Link]

-

Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Retrieved from [Link]

Sources

- 1. CAS 66838-42-4: (R)-Tetrahydrofuran-3-carboxylic acid [cymitquimica.com]

- 2. (R)-Tetrahydrofuran-3-carboxylic acid [myskinrecipes.com]

- 3. (R)-Tetrahydrofuran-3-carboxylic acid | C5H8O3 | CID 20595422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-Tetrahydro-3-furancarboxylic acid | 66838-42-4 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chymist.com [chymist.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scribd.com [scribd.com]

- 17. mt.com [mt.com]

- 18. batman.edu.tr [batman.edu.tr]

- 19. materialneutral.info [materialneutral.info]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. (R)-Tetrahydrofuran-3-carboxylic acid, CAS No. 66838-42-4 - iChemical [ichemical.com]

A Technical Guide to the Spectroscopic Analysis of (R)-Tetrahydrofuran-3-carboxylic acid

Introduction

(R)-Tetrahydrofuran-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, five-membered ether ring and the presence of a carboxylic acid functional group make it a valuable building block in the synthesis of a variety of biologically active molecules. The stereochemistry at the C3 position is often crucial for pharmacological activity, necessitating precise analytical methods for its characterization. This guide provides an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of (R)-Tetrahydrofuran-3-carboxylic acid.

This document moves beyond a simple recitation of data. It is designed to provide a senior-level perspective on not just what the spectra show, but why they manifest in a particular way, and how to intelligently apply this understanding in a research and development setting.

Molecular Structure and Key Spectroscopic Features

The structure of (R)-Tetrahydrofuran-3-carboxylic acid presents several key features that are interrogated by different spectroscopic methods. Understanding these features is the first step in a logical interpretation of the spectral data.

Figure 1: Structure of (R)-Tetrahydrofuran-3-carboxylic acid with atom numbering for NMR assignments.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (R)-Tetrahydrofuran-3-carboxylic acid, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol Considerations:

The choice of solvent is critical in ¹H NMR, especially for a carboxylic acid.

-

Aprotic Solvents (CDCl₃, DMSO-d₆): Chloroform-d (CDCl₃) is a common choice, but the acidic proton of the carboxylic acid can undergo exchange with residual water, leading to a broad signal or its complete disappearance. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it forms strong hydrogen bonds with the carboxylic acid proton, resulting in a sharper, more easily identifiable signal at a downfield chemical shift.

-

Protic Solvents (D₂O): Using deuterium oxide (D₂O) will result in the exchange of the carboxylic acid proton with deuterium, causing its signal to disappear from the spectrum. This is a definitive confirmatory test for the presence of an exchangeable proton.

Data Interpretation and Causality:

The predicted ¹H NMR spectrum of (R)-Tetrahydrofuran-3-carboxylic acid in DMSO-d₆ is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale for Chemical Shift and Multiplicity |

| COOH | ~12.4 | broad singlet | 1H | - | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding with the solvent.[1] Its broadness is a result of chemical exchange. |

| H2, H5 (α to ether O) | 3.6-3.9 | multiplet | 4H | - | These protons are adjacent to the highly electronegative ether oxygen, causing a significant downfield shift. The complex multiplicity arises from coupling to each other and to the protons on C3 and C4. |

| H3 (methine) | ~3.0 | multiplet | 1H | - | This proton is deshielded by both the adjacent ether oxygen and the electron-withdrawing carboxylic acid group. Its multiplicity is due to coupling with the protons on C2 and C4. |

| H4 (β to ether O) | 1.9-2.1 | multiplet | 2H | - | These protons are further from the electronegative oxygen and carboxylic acid group, hence they appear more upfield. They exhibit complex splitting due to coupling with H3 and H5. |

Table 1: Predicted ¹H NMR Data for (R)-Tetrahydrofuran-3-carboxylic acid in DMSO-d₆.

Expert Insight: The chirality at C3 results in the diastereotopicity of the protons on C2, C4, and C5. This means that even protons on the same carbon atom are in different chemical environments and can have different chemical shifts and coupling constants, leading to the observed complex multiplets. High-field NMR instrumentation may be required to resolve these complex splitting patterns fully.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol Considerations:

Standard broadband proton-decoupled ¹³C NMR is typically sufficient. For more detailed analysis, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation and Causality:

The expected ¹³C NMR chemical shifts are summarized in the table below, based on typical values for similar functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C=O (Carboxylic Acid) | ~175 | The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it in a very electron-poor environment.[2][3] |

| C2, C5 (α to ether O) | ~68 | These carbons are directly attached to the electronegative ether oxygen, resulting in a significant downfield shift into the typical range for ether carbons. |

| C3 (methine) | ~45 | This carbon is deshielded by the attached carboxylic acid group, but less so than the carbons directly bonded to the ether oxygen. |

| C4 (β to ether O) | ~30 | Being the furthest from the electron-withdrawing groups, this carbon is the most shielded of the ring carbons and appears at the most upfield position. |

Table 2: Predicted ¹³C NMR Data for (R)-Tetrahydrofuran-3-carboxylic acid.

Figure 2: Workflow for NMR-based structural elucidation.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For (R)-Tetrahydrofuran-3-carboxylic acid, the carboxylic acid and the ether functionalities give rise to characteristic and easily identifiable absorption bands.

Experimental Protocol:

A common method for solid samples is to prepare a potassium bromide (KBr) pellet. Alternatively, the spectrum can be obtained from a thin film of the compound on a salt plate or as a mull in Nujol.

Data Interpretation and Causality:

The IR spectrum is dominated by the absorptions of the carboxylic acid group.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 2500-3300 | O-H stretch (carboxylic acid) | Strong, very broad | The extreme broadness of this peak is a hallmark of the hydrogen-bonded dimer that carboxylic acids typically form in the solid state.[4][5] This broad absorption often overlaps with the C-H stretching vibrations. |

| ~2950 | C-H stretch (aliphatic) | Medium, sharp | These absorptions arise from the stretching of the C-H bonds in the tetrahydrofuran ring and are often seen superimposed on the broad O-H stretch. |

| ~1710 | C=O stretch (carboxylic acid) | Strong, sharp | This intense absorption is due to the stretching of the carbonyl double bond. Its position is characteristic of a saturated, dimerized carboxylic acid.[3][5] |

| ~1200-1300 | C-O stretch (carboxylic acid) | Medium | This band corresponds to the stretching of the single bond between the carbonyl carbon and the hydroxyl oxygen. |

| ~1100 | C-O-C stretch (ether) | Strong | This strong absorption is characteristic of the asymmetric stretching of the C-O-C bond in the tetrahydrofuran ring. |

Table 3: Expected IR Absorption Bands for (R)-Tetrahydrofuran-3-carboxylic acid.

Expert Insight: The broadness of the O-H stretch is a direct consequence of the strong intermolecular hydrogen bonding between two molecules of the carboxylic acid, forming a cyclic dimer. This interaction weakens the O-H bond, lowering its vibrational frequency and creating a wide range of vibrational states, which results in the observed broad signal.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol:

Electron Ionization (EI) is a common technique for small molecules. The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Data Interpretation and Causality:

The molecular weight of (R)-Tetrahydrofuran-3-carboxylic acid is 116.11 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 116, although it may be weak. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses.

| m/z | Proposed Fragment | Interpretation |

| 116 | [C₅H₈O₃]⁺ | Molecular ion (M⁺). Its intensity may be low due to the lability of the carboxylic acid. |

| 99 | [M - OH]⁺ | Loss of a hydroxyl radical is a common fragmentation pathway for carboxylic acids. |

| 71 | [M - COOH]⁺ | Loss of the entire carboxylic acid group as a radical, leaving the tetrahydrofuran ring cation. |

| 45 | [COOH]⁺ | A characteristic fragment for carboxylic acids. |

Table 4: Expected Key Fragments in the EI Mass Spectrum of (R)-Tetrahydrofuran-3-carboxylic acid.

Figure 3: Proposed major fragmentation pathways in EI-MS.

Expert Insight: The fragmentation of the tetrahydrofuran ring itself can also occur. A common pathway for cyclic ethers is the loss of an alkyl radical adjacent to the ether oxygen (α-cleavage), followed by ring opening. This can lead to a series of smaller fragments that can help to confirm the cyclic ether structure.

Conclusion

The structural confirmation of (R)-Tetrahydrofuran-3-carboxylic acid is reliably achieved through a combination of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy map out the carbon-hydrogen framework with high precision, IR spectroscopy quickly identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides valuable information about the molecule's stability and fragmentation. For a chiral molecule such as this, advanced NMR techniques, potentially with chiral solvating agents, could be employed to confirm enantiomeric purity, a critical parameter in pharmaceutical applications. The principles and data presented in this guide provide a solid foundation for the confident spectroscopic analysis of this important chiral building block.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry LibreTexts. (2020). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). (R)-Tetrahydrofuran-3-carboxylic acid. Retrieved from [Link]

-

Niidu, A., Paju, A., Müürissepp, A. M., Kailas, T., Pehk, T., & Lopp, M. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. Retrieved from [Link]

Sources

The Enantioselective Synthesis of Tetrahydrofuran-3-Carboxylic Acid: A Technical Guide for Drug Development Professionals

Foreword: The Significance of Chiral Tetrahydrofuran-3-Carboxylic Acid in Medicinal Chemistry

Enantiomerically pure tetrahydrofuran-3-carboxylic acid and its derivatives are pivotal chiral building blocks in the synthesis of a multitude of pharmaceutical agents. The stereochemistry at the C3 position of the tetrahydrofuran ring often dictates the pharmacological activity and pharmacokinetic profile of the final drug molecule. Consequently, the development of robust and efficient enantioselective synthetic routes to this valuable scaffold is of paramount importance to the drug development industry. This guide provides an in-depth analysis of field-proven methodologies for the asymmetric synthesis of tetrahydrofuran-3-carboxylic acid, with a focus on the underlying principles, practical implementation, and comparative assessment of different strategies.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiopure tetrahydrofuran-3-carboxylic acid can be broadly categorized into three main strategies:

-

Catalytic Asymmetric Synthesis: This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction that forms the chiral center of the tetrahydrofuran ring. This is often the most elegant and atom-economical approach.

-

Chiral Pool Synthesis: This strategy utilizes a readily available and inexpensive enantiomerically pure starting material, which is then chemically transformed into the desired product.

-

Resolution: This classic method involves the separation of a racemic mixture of the target molecule or a precursor, typically through enzymatic or chemical means.

This guide will delve into the practical application of these strategies, with a particular focus on a powerful organocatalytic intramolecular Michael addition/lactonization reaction.

Part 1: The Core Strategy: Organocatalytic Asymmetric Intramolecular Michael Addition

A highly effective and stereodivergent method for the synthesis of chiral tetrahydrofurans involves the intramolecular Michael addition of a carboxylic acid to an enone, followed by lactonization.[1] This reaction is catalyzed by chiral organocatalysts, which allows for precise control over the stereochemistry of the newly formed chiral center.

Causality Behind the Experimental Choices

The choice of organocatalyst is critical in determining the diastereoselectivity of the reaction. Cinchona alkaloid derivatives and tetramisole hydrochloride have been shown to be particularly effective.[1] These catalysts operate through different mechanistic pathways, leading to the formation of either syn or anti diastereomers with high enantioselectivity.

-

(S)-(-)-Tetramisole Hydrochloride: This catalyst typically promotes the formation of the syn diastereomer.[1]

-

Cinchona Alkaloid-Derived Catalysts: These catalysts can be tuned to favor the formation of the anti diastereomer.[1]

This stereodivergent capability is a significant advantage, as it allows for access to a wider range of stereoisomers from a common precursor.

Logical Relationship of the Synthetic Pathway

The overall synthetic workflow for this approach can be visualized as follows:

Sources

The Strategic Utility of (R)-Tetrahydrofuran-3-carboxylic Acid in Chiral Pool Synthesis: A Technical Guide for Drug Development

Introduction: The Value Proposition of a Versatile Chiral Building Block

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is relentless. The stereochemistry of a drug molecule is intrinsically linked to its efficacy and safety, making the choice of starting materials a critical decision in the synthetic design process. Chiral pool synthesis, a strategy that utilizes readily available, enantiopure natural products or their derivatives, offers an efficient and cost-effective route to complex chiral molecules. Among the diverse array of chiral building blocks, (R)-Tetrahydrofuran-3-carboxylic acid has emerged as a synthon of significant strategic value. Its inherent chirality, coupled with the orthogonal reactivity of its carboxylic acid and ether functionalities, provides a robust scaffold for the construction of a variety of pharmacologically active agents. This technical guide provides an in-depth exploration of the synthetic transformations of (R)-Tetrahydrofuran-3-carboxylic acid, with a focus on its application in the synthesis of key pharmaceutical intermediates.

Core Synthetic Strategy: From Carboxylic Acid to Chiral Amine

A cornerstone of the synthetic utility of (R)-Tetrahydrofuran-3-carboxylic acid lies in its efficient conversion to the corresponding chiral amine, (R)-3-aminotetrahydrofuran. This transformation unlocks a plethora of possibilities for further functionalization and incorporation into larger, more complex molecular architectures. Two primary rearrangement reactions, the Hofmann and Curtius rearrangements, are the workhorses for this critical conversion, both proceeding with the crucial retention of stereochemistry at the chiral center.

The Hofmann Rearrangement: A Two-Step Protocol

The Hofmann rearrangement provides a direct and scalable method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[1] In the context of our chiral starting material, this translates to a two-step sequence: amidation followed by the rearrangement itself.

Step 1: Amidation of (R)-Tetrahydrofuran-3-carboxylic acid

The initial step involves the activation of the carboxylic acid, typically by conversion to an acid chloride, followed by reaction with ammonia to form the primary amide. This is a standard and high-yielding transformation.

Step 2: Hofmann Rearrangement of (R)-Tetrahydrofuran-3-carboxamide

The amide is then treated with a halogen (e.g., bromine or chlorine) and a strong base, such as sodium hydroxide. This generates an N-haloamide intermediate, which, upon deprotonation, undergoes a concerted rearrangement to an isocyanate. The key mechanistic feature of this step is the 1,2-shift of the alkyl group from the carbonyl carbon to the nitrogen, with concomitant loss of the halide ion. Crucially for chiral pool synthesis, this migration occurs with complete retention of the stereochemical configuration at the migrating carbon.[1] The resulting isocyanate is then hydrolyzed in situ to a carbamic acid, which spontaneously decarboxylates to yield the desired (R)-3-aminotetrahydrofuran.

Experimental Protocol: Synthesis of (R)-3-aminotetrahydrofuran via Hofmann Rearrangement [2]

Part A: Synthesis of (R)-Tetrahydrofuran-3-carboxamide

-

Dissolve (R)-Tetrahydrofuran-3-carboxylic acid (58.1 g, 0.5 mol) in 200 mL of dichloromethane.

-

Add triethylamine (5 mL) and cool the mixture in an ice-salt bath.

-

Slowly add thionyl chloride (89.3 g, 0.75 mol) and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add 25% aqueous ammonia (56.1 mL) and stir at room temperature for 2 hours.

-

Filter off the solvent and wash the solid with water until neutral.

-

Dry the solid to obtain (R)-Tetrahydrofuran-3-carboxamide.

Part B: Hofmann Degradation to (R)-3-aminotetrahydrofuran

-

Prepare a solution of sodium hydroxide and sodium hypochlorite and cool to 0°C.

-

Add the (R)-Tetrahydrofuran-3-carboxamide from Part A.

-

Stir the mixture and warm to 65°C, then continue stirring.

-

Cool the reaction to room temperature and extract with dichloromethane.

-

Dry the organic phase and concentrate to yield a yellow solid.

-

Recrystallize the solid to obtain pure (R)-3-aminotetrahydrofuran.

| Step | Product | Starting Material | Reagents | Yield | Purity |

| A | (R)-Tetrahydrofuran-3-carboxamide | (R)-Tetrahydrofuran-3-carboxylic acid | 1. SOCl₂, Et₃N, CH₂Cl₂ 2. NH₄OH | 95.0% | 99.8% |

| B | (R)-3-aminotetrahydrofuran | (R)-Tetrahydrofuran-3-carboxamide | NaOH, NaOCl | High | High |

The Curtius Rearrangement: An Alternative Pathway with Retention of Stereochemistry

The Curtius rearrangement offers a valuable alternative to the Hofmann rearrangement and often provides milder reaction conditions.[3][4] This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, again with the loss of nitrogen gas.[3] Similar to the Hofmann rearrangement, the key isocyanate intermediate is formed through a concerted mechanism that ensures the retention of stereochemistry of the migrating group.[5]

The acyl azide precursor can be readily prepared from (R)-Tetrahydrofuran-3-carboxylic acid by first converting it to the corresponding acyl chloride, which is then reacted with an azide salt, such as sodium azide.[3] The resulting acyl azide can then be gently heated in an inert solvent to induce the rearrangement to the isocyanate. Subsequent hydrolysis, or reaction with an alcohol or amine, provides the corresponding primary amine, carbamate, or urea derivative, respectively.[4] The ability to trap the isocyanate with various nucleophiles adds to the synthetic versatility of this method.

Application in the Synthesis of Hepatitis C Protease Inhibitors

The chiral 3-aminotetrahydrofuran scaffold, derived from (R)-Tetrahydrofuran-3-carboxylic acid, is a key structural motif in a number of potent antiviral agents, particularly inhibitors of the Hepatitis C virus (HCV) NS3/NS4A serine protease. The synthesis of complex drugs such as Boceprevir and Telaprevir often relies on the coupling of several chiral fragments, and (R)-3-aminotetrahydrofuran can serve as a crucial building block for a portion of these molecules. While the full synthetic routes to these drugs are extensive, the incorporation of the chiral amine derived from our starting material highlights its importance in medicinal chemistry.

For instance, in the synthesis of Boceprevir, a key intermediate is 3-amino-4-cyclobutyl-2-hydroxybutanamide.[6] While not a direct derivative, the synthesis of analogs and related protease inhibitors often involves the coupling of a chiral amine to a complex acid fragment. The availability of enantiomerically pure (R)-3-aminotetrahydrofuran from the chiral pool provides medicinal chemists with a valuable tool for exploring structure-activity relationships in this class of drugs.

Conclusion: A Strategic Asset in Drug Discovery

(R)-Tetrahydrofuran-3-carboxylic acid stands as a testament to the power of chiral pool synthesis. Its ready availability and the straightforward, stereoretentive transformations it undergoes make it a highly valuable and versatile starting material. The ability to efficiently generate the corresponding chiral amine, (R)-3-aminotetrahydrofuran, opens the door to a wide range of synthetic possibilities, particularly in the realm of antiviral drug discovery. For researchers and drug development professionals, a deep understanding of the synthetic pathways originating from this chiral building block is not just an academic exercise, but a practical tool for the efficient and stereocontrolled synthesis of the next generation of therapeutic agents.

References

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health.

-

Curtius rearrangement. Wikipedia.

-

Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents.

-

A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications (RSC Publishing).

-

Curtius Rearrangement. Chemistry Steps.

-

Curtius rearrangement. L.S.College, Muzaffarpur.

-

The Hofmann and Curtius Rearrangements. Master Organic Chemistry.

-

ChemInform Abstract: A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions. ResearchGate.

-

Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. ResearchGate.

-

Hofmann rearrangement. Wikipedia.

-

Process for preparation of boceprevir and intermediates thereof. Google Patents.

-

Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Publications of the IAS Fellows.

-

Synthetic method of boceprevir intermediate. Google Patents.

-

Process for the preparation of telaprevir and intermediates thereof. Google Patents.

-

Hofmann Rearrangement. Chemistry Steps.

-

Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. RSC Publishing.

-

Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.

-

Synthesis of chiral tetrahydrofuran derivatives. ResearchGate.

-

Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. YouTube.

-

Hofmann Rearrangement Reaction. Tokyo Chemical Industry Co., Ltd. (APAC).

-

Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. National Institutes of Health.

-

Synthesis of chiral tetrahydrofuran derivatives. ResearchGate.

-

Design and synthesis of lactam-thiophene carboxylic acids as potent hepatitis C virus polymerase inhibitors. PubMed.

-

Tetrahydrofuran synthesis. Organic Chemistry Portal.

-

The Crucial Role of (R)-Tetrahydrofuran-2-carboxylic Acid in Drug Synthesis. BenchChem.

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health.

-

Tetrahydrofuran-3-carboxylic acid. ChemScene.

-

Development of a practical synthesis of etravirine via a microwave-promoted amination. National Institutes of Health.

-

89364-31-8|Tetrahydrofuran-3-carboxylic acid|BLD Pharm. BLD Pharm.

Sources

- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]

The Tetrahydrofuran Motif: A Keystone in the Biological Activity of Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Significance of the Tetrahydrofuran Ring

Saturated oxygen heterocycles are ubiquitous scaffolds in a vast array of biologically active natural products.[1] Among these, the five-membered tetrahydrofuran (THF) ring is a recurring motif that plays a pivotal role in the medicinal properties of numerous compounds.[2] From the potent antitumor Annonaceous acetogenins to complex marine-derived polyethers, the THF moiety is a critical pharmacophore that dictates molecular conformation, target binding, and ultimately, biological efficacy.[3] This technical guide provides a comprehensive exploration of the biological significance of THF motifs in natural products, delving into their biosynthesis, diverse bioactivities, structure-activity relationships, and the experimental methodologies crucial for their study.

I. Biosynthetic Origins: Crafting the Tetrahydrofuran Core

The biosynthesis of the THF ring in natural products is a fascinating example of nature's enzymatic ingenuity, primarily revolving around polyketide pathways. The formation of these cyclic ethers is not a random event but a highly controlled enzymatic cascade.

A. The Polyketide Pathway and Oxidative Cyclization

The biosynthesis of many THF-containing natural products, particularly the polyether antibiotics and Annonaceous acetogenins, originates from the assembly of a linear polyene precursor by a modular polyketide synthase (PKS).[4][5] This long-chain polyketide then undergoes a series of remarkable enzymatic transformations. The key steps in the formation of the THF ring are:

-

Epoxidation: Specific monooxygenases, often cytochrome P450 enzymes, introduce epoxide rings at defined positions along the polyene chain.

-

Epoxide Opening and Cyclization: An epoxide hydrolase then catalyzes the regioselective opening of the epoxide ring, initiating a cascade of intramolecular cyclizations to form the THF ring.[5] The stereochemistry of the resulting THF ring is tightly controlled by the enzyme.

A prominent example of this pathway is the biosynthesis of Nonactin , a macrotetrolide antibiotic. Nonactin is assembled from two units each of the enantiomers of nonactic acid.[6] The biosynthesis of nonactic acid begins with the condensation of succinate and acetate (or malonate), followed by a series of reactions catalyzed by a type II PKS system to form the THF ring.[5][6]

Caption: Biosynthetic pathway of Nonactin.

B. Hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) Systems

Nature also employs hybrid PKS-NRPS systems to generate structural diversity.[7] These megaenzymes combine modules from both PKS and NRPS pathways, allowing for the incorporation of both amino acid and polyketide building blocks into a single molecule.[8] While the direct biosynthesis of a THF-containing natural product by a hybrid PKS-NRPS system is an area of ongoing research, the structural and catalytic similarities between these pathways suggest the potential for such enzymatic machinery to exist.[7] The discovery of a hybrid NRPS-PKS gene cluster in Alteromonas macleodii that is related to the bleomycin family of antitumor antibiotics, which contain complex heterocyclic systems, hints at the untapped potential of these pathways in generating novel THF-containing scaffolds.[3]

II. A Spectrum of Biological Activities

The presence of the THF motif is consistently associated with a broad range of potent biological activities, making these natural products highly attractive for drug discovery.

A. Anticancer and Cytotoxic Properties

Perhaps the most well-documented bioactivity of THF-containing natural products is their potent cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant (MDR) strains.[9] The Annonaceous acetogenins are a prime example, exhibiting cytotoxicity by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[10] This inhibition disrupts ATP production, leading to apoptosis in cancer cells, which have a high energy demand.[9][10]

B. Antimicrobial and Antifungal Effects

Many natural products embodying a THF core demonstrate significant antimicrobial and antifungal properties. For instance, aspericacids A and B, isolated from a sponge-associated Aspergillus species, exhibit moderate inhibitory activity against Candida albicans and Cryptococcus neoformans.[11]

C. Other Notable Bioactivities

The biological repertoire of THF-containing natural products extends beyond anticancer and antimicrobial effects. These compounds have also been reported to possess:

-

Immunosuppressive activity [10]

-

Antimalarial properties [10]

-

Insecticidal and antifeedant effects [10]

-

Neurotoxic effects [3]

III. Structure-Activity Relationships: The Devil is in the Details

The biological potency of THF-containing natural products is exquisitely sensitive to their three-dimensional structure. The number, position, stereochemistry, and substitution pattern of the THF rings are all critical determinants of activity.

A. The Influence of THF Ring Number and Position

Studies on Annonaceous acetogenins have revealed that the number of THF rings (mono-, bis-adjacent, or bis-nonadjacent) significantly impacts their cytotoxicity.[12] For instance, in a study against adriamycin-resistant human mammary adenocarcinoma (MCF-7/Adr) cells, acetogenins with bis-adjacent THF rings were found to be particularly potent.[12]

B. The Crucial Role of Stereochemistry

The stereochemistry of the carbons within and flanking the THF ring is paramount for biological activity. Among a series of bis-adjacent THF ring acetogenins, those with a threo-trans-threo-trans-erythro stereochemistry were the most potent inhibitors of MCF-7/Adr cell growth.[12] This highlights the importance of a precise spatial arrangement of hydroxyl groups and the alkyl chain for optimal interaction with the biological target.

C. Quantitative Insights into SAR

The following table summarizes the cytotoxic activity (IC50 values) of selected Annonaceous acetogenins against various human cancer cell lines, illustrating the impact of structural variations on potency.

| Compound | THF Ring Moiety | Cancer Cell Line | IC50 (µM) | Reference |

| Pyranicin | Mono-THF | HL-60 (promyelocytic leukemia) | 9.4 | [1] |

| AA005 (mimic) | Mono-THF | HCT116 (colon) | 0.023 | [13] |

| AA005 (mimic) | Mono-THF | HT29 (colon) | 0.031 | [13] |

| AA005 (mimic) | Mono-THF | LOVO (colon) | 0.045 | [13] |

| Annonacin | Mono-THF | PC-3 (prostate) | < 20 µg/ml | [9] |

| Acetogenin Fractions | Mixed | U-251 (glioblastoma) | < 7 µg/mL | [14] |

| Acetogenin Fractions | Mixed | U-87 (glioblastoma) | < 7 µg/mL | [14] |

IV. Experimental Protocols: From Isolation to Bioactivity Assessment

The study of THF-containing natural products relies on a robust set of experimental procedures for their extraction, purification, and biological evaluation.

A. Isolation and Purification of Annonaceous Acetogenins

The lipophilic nature of many THF-containing natural products necessitates specific extraction and chromatographic techniques for their isolation.[15]

Caption: General workflow for the isolation of Annonaceous acetogenins.

Step-by-Step Protocol: Soxhlet Extraction and Preliminary Purification

-

Preparation of Plant Material: Air-dry the plant material (e.g., seeds of Annona muricata) at room temperature for 7-10 days and grind into a fine powder.[4]

-

Soxhlet Extraction: Place the powdered material in a cellulose thimble and extract with methanol for 8 hours.[4]

-

Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract.[4]

-

Solvent Partitioning: Suspend the crude extract in a methanol/water mixture and partition sequentially with n-hexane, chloroform, and ethyl acetate. The acetogenins are typically concentrated in the chloroform and ethyl acetate fractions.[4]

-

Column Chromatography: Subject the active fractions to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.[15]

-

Further Purification: Combine fractions with similar TLC profiles and further purify using preparative HPLC to isolate individual compounds.[4]

B. Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of natural products on cancer cell lines.[10]

Step-by-Step Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Treat the cells with various concentrations of the purified THF-containing natural product (dissolved in a suitable solvent like DMSO, with the final concentration not exceeding 0.5%) and incubate for a desired period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16]

V. Conclusion and Future Perspectives

The tetrahydrofuran motif is a privileged scaffold in natural product chemistry, consistently conferring potent and diverse biological activities. The intricate biosynthetic pathways that construct these rings, the profound influence of their stereochemistry on function, and their significant potential in drug discovery underscore the importance of their continued study. As our understanding of the enzymatic machinery behind THF ring formation deepens, the prospect of biosynthetic engineering to create novel, more potent analogues becomes increasingly tangible. Furthermore, the exploration of underexplored ecological niches, such as the marine environment and microbial symbionts, promises the discovery of new THF-containing natural products with unique biological properties. For researchers in drug development, the natural products bearing the THF motif represent a rich and validated starting point for the design of next-generation therapeutics.

References

-

Nelson, M. E., & Horseman, G. P. (2003). Nonactin biosynthesis: the initial committed step is the condensation of acetate (malonate) and succinate. Journal of the American Chemical Society, 125(44), 13413–13422. [Link]

-

Priest, R. J., & Boddy, C. N. (2002). Nonactin Biosynthesis: the Product of nonS Catalyzes the Formation of the Furan Ring of Nonactic Acid. Journal of the American Chemical Society, 124(25), 7244–7245. [Link]

-

Chen, Y., Chen, Y., Li, S., Wang, Y., & Yu, D. Q. (2014). Identification of an Annonaceous Acetogenin Mimetic, AA005, as an AMPK Activator and Autophagy Inducer in Colon Cancer Cells. PLoS ONE, 9(8), e105011. [Link]

-

Takei, M., Umeyama, A., Shoji, N., Yoshida, T., & Arihara, S. (2008). Pyranicin, a non-classical annonaceous acetogenin, is a potent inhibitor of DNA polymerase, topoisomerase and human cancer cell growth. International journal of oncology, 32(2), 451–458. [Link]

-

Yang, S., Wu, Z., Chen, G., Yang, Z., Xu, Z., & Liao, X. (2016). Novel Annonaceous acetogenins from Graviola (Annona muricata) fruits with strong anti-proliferative activity. Fitoterapia, 115, 133–138. [Link]

-

Neske, A., & Podobnik, M. (2017). Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties. Molecules, 22(11), 1935. [Link]

-

Plater, R., & Robinson, J. A. (1998). the potential nonactin biosynthesis gene cluster contains type II polyketide synthase-like genes. FEMS microbiology letters, 168(1), 135–141. [Link]

-

Anonymous. (2010). Annonaceous Acetogenins as a new anticancer agent. Der Pharma Chemica, 2(1), 253-268. [Link]

-

Ashworth, D. M., & Robinson, J. A. (2010). Nonactin Biosynthesis: Unexpected Patterns of Label Incorporation from 4,6-Dioxoheptanoate Show Evidence of a Degradation Pathway for Levulinate through Propionate in Streptomyces griseus. Journal of Natural Products, 73(12), 1968–1972. [Link]

-

Anonymous. (2022). Development of isolation and purification method for extraction of acetogennin from the seeds of custard apple. Journal of Pharmacognosy and Phytochemistry, 11(4), 14-18. [Link]

-

Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Zhang, L., & Miyoshi, H. (2010). Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues. Molecules, 15(10), 7333–7377. [Link]

-

de Oliveira, G. A. L., de Souza, L. G. S., de Oliveira, A. P., de Almeida, E. B., de Oliveira, J. F., de Oliveira, M. B. M., ... & de Freitas, R. M. (2023). Acetogenins-Rich Fractions of Annona coriacea Suppress Human Glioblastoma Viability and Migration by Regulating Necroptosis and MMP-2 Activity In Vitro. Molecules, 28(9), 3791. [Link]

-

Anonymous. (2025). Methods for extraction of Acetogenins from the seeds of Annona squamosa: A review. International Journal of Agriculture and Food Science, 15(1), 1-8. [Link]

-

Al-Oqail, M. M., Al-Sheddi, E. S., Siddiqui, M. A., & Farshori, N. N. (2023). MTT (Assay protocol). protocols.io. [Link]

-

Hoe, S. Z., & Lee, C. Y. (2015). Practical Isolation of Bullatacin from Annona muricata Leaves Extract Using an Open Column Chromatography Technique. Journal of Chemistry, 2015, 1–6. [Link]

-

Cox, R. J. (2013). Biosynthesis of natural products by microbial iterative hybrid PKS–NRPS. RSC Advances, 3(39), 17614-17635. [Link]

-

Du, L., & Lou, L. (2001). Biosynthesis of hybrid peptide-polyketide natural products. Current opinion in drug discovery & development, 4(2), 233–243. [Link]

-

Du, L., Sanchez, C., & Shen, B. (2001). Hybrid peptide-polyketide natural products: biosynthesis and prospects toward engineering novel molecules. Metabolic engineering, 3(1), 78–95. [Link]

-

Teufel, R., Miyanaga, A., & Moore, B. S. (2016). Enzymatic Cascade Reactions in Biosynthesis. Biochemistry, 55(3), 393–408. [Link]

-

Maffioli, S. I., Gaspari, E., Iorio, M., Monciardini, P., Sosio, M., & Donadio, S. (2022). Allopeptimicins: unique antibacterial metabolites generated by hybrid PKS-NRPS, with original self-defense mechanism in Actinoallomurus. RSC chemical biology, 3(9), 1121–1129. [Link]

-

Penesyan, A., Kjelleberg, S., & Egan, S. (2013). A Hybrid NRPS-PKS Gene Cluster Related to the Bleomycin Family of Antitumor Antibiotics in Alteromonas macleodii Strains. PLoS ONE, 8(9), e74268. [Link]

Sources

- 1. Pyranicin, a non-classical annonaceous acetogenin, is a potent inhibitor of DNA polymerase, topoisomerase and human cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agriculturaljournals.com [agriculturaljournals.com]

- 3. A Hybrid NRPS-PKS Gene Cluster Related to the Bleomycin Family of Antitumor Antibiotics in Alteromonas macleodii Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Nonactin biosynthesis: the initial committed step is the condensation of acetate (malonate) and succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of hybrid peptide-polyketide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hybrid peptide-polyketide natural products: biosynthesis and prospects toward engineering novel molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nonactin biosynthesis: setting limits on what can be achieved with precursor-directed biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Biosynthesis of natural products by microbial iterative hybrid PKS–NRPS - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Nonactin Biosynthesis: the Product of nonS Catalyzes the Formation of the Furan Ring of Nonactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Acetogenins-Rich Fractions of Annona coriacea Suppress Human Glioblastoma Viability and Migration by Regulating Necroptosis and MMP-2 Activity In Vitro [mdpi.com]

- 15. biochemjournal.com [biochemjournal.com]

- 16. MTT assay protocol | Abcam [abcam.com]

(R)-Tetrahydrofuran-3-carboxylic acid: An In-depth Technical Guide to Stability and Storage

Introduction

(R)-Tetrahydrofuran-3-carboxylic acid is a vital chiral building block in modern pharmaceutical development.[1][2] Its stereochemically defined structure is crucial for the synthesis of complex active pharmaceutical ingredients (APIs), where specific enantiomeric forms are often required to ensure therapeutic efficacy and minimize side effects.[2][3][4][5] As with any high-purity reagent, particularly one destined for drug development, a comprehensive understanding of its chemical stability is paramount. This guide provides an in-depth analysis of the stability profile of (R)-Tetrahydrofuran-3-carboxylic acid, detailing its potential degradation pathways and establishing a framework for optimal storage and handling to preserve its integrity and ensure laboratory safety.

Table 1: Physicochemical Properties of (R)-Tetrahydrofuran-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | PubChem[6] |

| Molecular Weight | 116.12 g/mol | PubChem[6] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[7] |

| Boiling Point | 252.1 ± 33.0 °C (Predicted) | ChemicalBook[7] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | ChemicalBook[7] |

| pKa | 4.33 ± 0.20 (Predicted) | ChemicalBook[7] |

| CAS Number | 66838-42-4 | PubChem[6] |

Chemical Stability Profile

(R)-Tetrahydrofuran-3-carboxylic acid is chemically stable under standard ambient conditions (room temperature). However, its structure, containing both a cyclic ether (tetrahydrofuran) and a carboxylic acid moiety, presents specific vulnerabilities that must be managed. The primary degradation concerns are peroxide formation and acid-catalyzed ring-opening of the tetrahydrofuran ring.

Key Degradation Pathways

-

Peroxide Formation: This is the most significant and hazardous degradation pathway. Like other ethers, the tetrahydrofuran ring can react with atmospheric oxygen, particularly in the presence of light, to form unstable and potentially explosive peroxides.[6] This risk is amplified if the solvent is distilled or evaporated, as peroxides can concentrate in the residue. It is a critical safety consideration for all ether-containing compounds.

-

Acid-Catalyzed Ether Cleavage: The ether linkage is susceptible to cleavage under strong acidic conditions. The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack from a counter-ion, leading to the opening of the tetrahydrofuran ring.

-

Thermal Decomposition: While generally stable at room temperature, prolonged exposure to heat should be avoided. Some suppliers note that the material may discolor from clear/yellow to brown upon heating or extended storage, indicating potential thermal degradation.

-

Oxidative Degradation: The compound is incompatible with strong oxidizing agents, which can lead to aggressive and uncontrolled decomposition.

Factors Influencing Stability

-

Temperature: Elevated temperatures accelerate degradation. Storage in a cool environment is recommended.

-

Air & Light: Exposure to both air (oxygen) and light can initiate and promote the formation of hazardous peroxides.

-

Moisture: The compound should be kept in a dry environment to prevent potential side reactions.

-

Incompatible Materials: Contact with strong acids, strong oxidizing agents, acid chlorides, and reducing agents must be avoided.

Experimental Protocols

Protocol 1: Qualitative Peroxide Testing (Potassium Iodide Method)

This protocol provides a reliable method to detect the presence of peroxides, ensuring the material is safe for use, especially before any heating or concentration steps.

Materials:

-

Sample of (R)-Tetrahydrofuran-3-carboxylic acid (1-2 mL)

-

Glacial acetic acid (1 mL)

-

Potassium iodide (KI), solid crystals (approx. 100 mg)

-

Test tube

Procedure:

-

Add 1 mL of the (R)-Tetrahydrofuran-3-carboxylic acid sample to a clean, dry test tube.

-

Add 1 mL of glacial acetic acid to the test tube.

-

Add approximately 100 mg of solid potassium iodide.

-

Stopper the test tube and shake for 30 seconds.

-

Observe the color of the solution against a white background.

Interpretation:

-

Colorless/Pale Yellow: Peroxide concentration is low and generally safe for use (< ~50 ppm). [8]* Yellow to Brown: Peroxides are present at a significant and potentially hazardous concentration. [7]Do not use. A darker color indicates a higher concentration.

Protocol 2: Framework for a Forced Degradation Study

To fully characterize the stability of (R)-Tetrahydrofuran-3-carboxylic acid and develop a stability-indicating analytical method (e.g., by HPLC), a forced degradation study is essential. [9][10]This study purposefully exposes the compound to harsh conditions to identify likely degradation products. [11]The goal is to achieve 5-20% degradation of the parent compound. [9][11] General Procedure:

-

Prepare stock solutions of (R)-Tetrahydrofuran-3-carboxylic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Expose aliquots of the stock solution to the stress conditions outlined in Table 3.

-

At specified time points, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

-

Analyze the stressed samples, along with an unstressed control sample, by a high-resolution chromatographic method (e.g., RP-HPLC with a photodiode array detector). [12][13][14][15]

Table 3: Recommended Conditions for Forced Degradation

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl, heat at 60°C for 2-8 hours. | To investigate susceptibility to acid-catalyzed degradation, primarily ether cleavage. [12] |

| Base Hydrolysis | 0.1 M NaOH, heat at 60°C for 2-8 hours. | To assess stability in alkaline conditions. |

| Oxidation | 3% H₂O₂, room temperature for 24 hours. | To identify potential oxidative degradation products. [12] |

| Thermal (Solid) | 80°C in a calibrated oven for 48 hours. | To evaluate the intrinsic thermal stability of the solid/liquid material. |

| Photostability | Expose to light providing illumination of ≥ 1.2 million lux hours and UV energy of ≥ 200 watt-hours/m². [11][12] | To determine if the compound is sensitive to light-induced degradation. |

Causality: The results from these stress tests are fundamental. They not only establish the intrinsic stability of the molecule but also provide the necessary samples to validate that an analytical method is "stability-indicating." A validated method is one that can accurately quantify the active ingredient without interference from any potential degradants, a non-negotiable requirement in pharmaceutical development. [9][15]

Conclusion

(R)-Tetrahydrofuran-3-carboxylic acid is a robust molecule under controlled conditions. However, its ether functionality presents a significant risk of peroxide formation, which must be diligently managed through proper storage (cool, dark, inert atmosphere) and routine testing. Understanding its susceptibility to acid-catalyzed cleavage and other potential degradation pathways allows researchers to handle this valuable chiral building block with the necessary precautions, ensuring the integrity of their experiments and the safety of their laboratories. The implementation of systematic handling workflows and stability-indicating analytical methods is a hallmark of scientific rigor in drug discovery and development.

References

-

The University of Edinburgh. Ethers - storage and the detection and removal of peroxides. Available from: [Link]

-

University of Waterloo. Standard Operating Procedures (SOP) for peroxide forming compounds. Available from: [Link]

-

University of British Columbia. Working Safely with Peroxide Forming Compounds. 2017. Available from: [Link]

-

Missouri S&T. Appendix A Peroxide Test Protocol. Available from: [Link]

-

ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2025. Available from: [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

-

NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review. 2013. Available from: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

-

PubMed. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC. 2024. Available from: [Link]

-

AmbioPharm. What is a stability indicating method? Available from: [Link]

-

NIH National Library of Medicine. The Significance of Chirality in Drug Design and Development. 2017. Available from: [Link]

-

MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. 2004. Available from: [Link]

Sources

- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chiral Building Blocks Selection - Enamine [enamine.net]

- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. benchchem.com [benchchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

The Vanguard of Discovery: A Technical Guide to the Isolation and Characterization of Novel Tetrahydrofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrofuran (THF) moiety is a cornerstone of numerous biologically active compounds, from potent anticancer agents to essential pharmaceuticals.[1][2][3][4] This prevalence underscores the critical importance of discovering and developing novel THF derivatives. This guide provides an in-depth exploration of the strategies and methodologies employed in the modern discovery, isolation, and structural elucidation of these vital compounds. Moving beyond a simple recitation of protocols, we delve into the causal reasoning behind experimental choices, offering a self-validating framework for researchers. We will traverse the landscape from natural product bioprospecting and synthetic innovation to the intricacies of chromatographic separation and definitive spectroscopic characterization, equipping scientists with the knowledge to navigate this challenging and rewarding field.

Introduction: The Enduring Significance of the Tetrahydrofuran Scaffold